molecular formula C8H7N3O2 B1388526 2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid CAS No. 20322-09-2

2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid

Cat. No.: B1388526
CAS No.: 20322-09-2
M. Wt: 177.16 g/mol
InChI Key: FZFICJZMPLPCDS-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid typically involves several steps:

    Cyclization: The initial step often involves the cyclization of suitable precursors to form the pyrrolo[2,3-b]pyrazine core.

    Functionalization: Subsequent functionalization steps introduce the acetic acid moiety at the desired position on the pyrrolo[2,3-b]pyrazine ring.

Industrial Production Methods

Industrial production methods for this compound may involve optimized versions of the laboratory synthesis routes, often employing catalysts and specific reaction conditions to enhance yield and purity. These methods are designed to be scalable and cost-effective for large-scale production .

Chemical Reactions Analysis

Types of Reactions

2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.

    Substitution: This reaction can replace one functional group with another, potentially modifying the compound’s biological activity.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may yield alcohols or amines .

Scientific Research Applications

2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid involves its interaction with specific molecular targets, such as kinases. By inhibiting these enzymes, the compound can interfere with signaling pathways that are crucial for cell proliferation and survival. This makes it a potential candidate for cancer therapy and other diseases where kinase activity is dysregulated .

Comparison with Similar Compounds

Similar Compounds

    Pyrrolo[1,2-a]pyrazine: Exhibits more antibacterial, antifungal, and antiviral activities.

    6H-Pyrrolo[3,4-b]pyrazine: Known for its diverse biological activities, including kinase inhibition.

Uniqueness

2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid is unique due to its specific structure, which confers distinct biological activities, particularly its potent kinase inhibitory properties. This makes it a valuable compound for drug discovery and development .

Biological Activity

2-(5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid is a nitrogen-containing heterocyclic compound that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.

  • Molecular Formula : C8_8H7_7N3_3O2_2
  • Molecular Weight : 177.16 g/mol
  • CAS Number : 20322-09-2

The primary mechanism of action for this compound appears to involve the inhibition of various kinases. Kinases play critical roles in cellular signaling pathways that regulate cell growth, differentiation, and metabolism. By inhibiting these enzymes, the compound can disrupt abnormal signaling associated with cancer and other diseases.

Target Kinases

Research has identified several kinases that may be targeted by this compound:

  • Bruton’s Tyrosine Kinase (BTK)
  • Focal Adhesion Kinase (FAK)
  • Janus Kinase 3 (JAK3)
  • Ataxia Telangiectasia and Rad3-related protein (ATR)

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance, it has been tested against various cancer cell lines, showing promising results:

Cell LineIC50_{50} (µM)Reference
HeLa0.126
SMMC-77210.071
K5620.164

These values indicate the concentration required to inhibit cell growth by 50%, with lower values suggesting higher potency.

Structure-Activity Relationship (SAR)

The SAR studies for this compound reveal that modifications to its structure can significantly impact its biological activity. Substituents that enhance electron donation tend to improve efficacy against cancer cells. Conversely, electron-withdrawing groups reduce activity.

Case Studies

  • In Vitro Studies : A study evaluated the efficacy of various derivatives of this compound on cancer cell lines. The results indicated that certain modifications led to enhanced inhibition of cell proliferation compared to standard chemotherapeutics like doxorubicin .
  • In Vivo Models : Preclinical trials using animal models have shown that this compound can effectively reduce tumor size and improve survival rates in xenograft models of human cancer . These findings support its potential as a therapeutic agent.

Properties

IUPAC Name

2-(5H-pyrrolo[2,3-b]pyrazin-7-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7N3O2/c12-6(13)3-5-4-11-8-7(5)9-1-2-10-8/h1-2,4H,3H2,(H,10,11)(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FZFICJZMPLPCDS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C2C(=N1)C(=CN2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10672035
Record name (5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

177.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

20322-09-2
Record name (5H-Pyrrolo[2,3-b]pyrazin-7-yl)acetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10672035
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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